molecular formula C24H16N4O3 B4793273 N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE

N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4793273
M. Wt: 408.4 g/mol
InChI Key: JYGAORLNNJPPRI-UHFFFAOYSA-N
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Description

N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features benzodiazole and benzodioxole moieties, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethyl formamide (DMF) as a solvent under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of benzodiazole and benzodioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O3/c29-23(28-24-26-18-7-3-4-8-19(18)27-24)16-12-20(25-17-6-2-1-5-15(16)17)14-9-10-21-22(11-14)31-13-30-21/h1-12H,13H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAORLNNJPPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE
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N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE
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N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE
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N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE
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N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE
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N-(1H-13-BENZODIAZOL-2-YL)-2-(2H-13-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXAMIDE

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